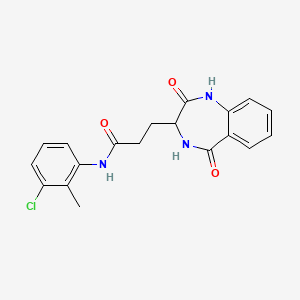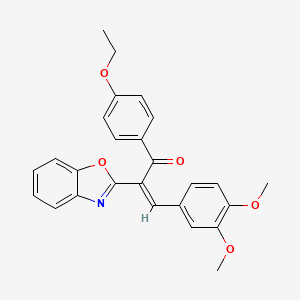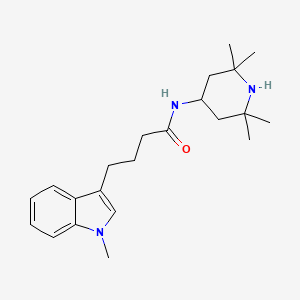methanone](/img/structure/B11133376.png)
[4-(4-Chlorophenyl)-4-hydroxypiperidino](2,5-dimethyl-1,3-thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone: is a complex organic compound featuring a piperidine ring substituted with a chlorophenyl and hydroxyl group, and a thiazole ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxyl groups. The thiazole ring is then synthesized separately and coupled with the piperidine derivative under controlled conditions. Key reagents include chlorophenyl derivatives, hydroxylating agents, and thiazole precursors. Reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations. Advanced purification techniques like crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated phenyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Cell Signaling: Modulates cell signaling pathways, aiding in the study of cellular processes.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases due to its biological activity.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Agrochemicals: Used in the development of pesticides and herbicides.
Pharmaceuticals: Incorporated into formulations for its therapeutic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The chlorophenyl group enhances binding affinity, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. The thiazole ring contributes to the compound’s overall stability and bioactivity. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
[4-(4-Chlorophenyl)-4-hydroxypiperidine]: Shares the piperidine and chlorophenyl structure but lacks the thiazole ring.
[2,5-Dimethyl-1,3-thiazole]: Contains the thiazole ring but lacks the piperidine and chlorophenyl groups.
Uniqueness:
Structural Complexity: The combination of piperidine, chlorophenyl, hydroxyl, and thiazole groups provides unique chemical and biological properties.
Biological Activity: Enhanced activity due to the synergistic effects of the different functional groups.
Versatility: Applicable in various fields such as medicinal chemistry, material science, and agrochemicals.
This detailed overview highlights the significance of 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further study and development.
Properties
Molecular Formula |
C17H19ClN2O2S |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11-15(19-12(2)23-11)16(21)20-9-7-17(22,8-10-20)13-3-5-14(18)6-4-13/h3-6,22H,7-10H2,1-2H3 |
InChI Key |
LVSCISZMWQVCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-Nalpha-(4,6-dimethylpyrimidin-2-yl)phenylalaninamide](/img/structure/B11133301.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133303.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide](/img/structure/B11133304.png)
![(5Z)-2-(azepan-1-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11133310.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133323.png)

![ethyl 1-{N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxylate](/img/structure/B11133329.png)
![(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11133330.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-ethyl-3-methylbenzenesulfonamide](/img/structure/B11133359.png)

![N-(octahydro-2H-quinolizin-1-ylmethyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11133365.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11133369.png)
